molecular formula C10H9NO3 B12335593 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B12335593
M. Wt: 191.18 g/mol
InChI Key: QOFLALXSFFVXPE-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a bicyclic heterocyclic compound featuring an isoindole core with a methyl substituent at position 2, a ketone group at position 1, and a carboxylic acid moiety at position 5. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research. The compound’s reactivity and solubility are influenced by the electron-withdrawing ketone and carboxylic acid groups, while the methyl group enhances steric stability.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-5-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-5-7-4-6(10(13)14)2-3-8(7)9(11)12/h2-4H,5H2,1H3,(H,13,14)

InChI Key

QOFLALXSFFVXPE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of N-Methylformamide with Trimellitic Anhydride . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including cyclization and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the synthetic routes for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Alkyl and Cycloalkyl Substituents

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Purity Key Differences vs. Target Compound Reference
2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Cyclopentyl C14H13NO4 259.26 95% - Additional oxo group (1,3-dioxo)
- Larger substituent increases lipophilicity
2-(2-Methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 2-Methylpropyl C11H11NO2S2 244.29 95% - Branched alkyl chain
- Sulfur atoms alter electronic properties
2-Allyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Allyl C11H9NO4 219.19 N/A - Unsaturated allyl group enhances reactivity

Key Observations :

  • The presence of 1,3-dioxo groups in analogs (vs.
  • Cycloalkyl substituents (e.g., cyclopentyl) introduce steric bulk, which may reduce solubility in polar solvents compared to the methyl group in the target compound .

Aromatic and Heteroaromatic Substituents

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Purity Key Differences vs. Target Compound Reference
2-(3-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 3-Hydroxyphenyl C15H9NO5 283.24 98% - Aromatic ring with hydroxyl group
- Enhanced hydrogen-bonding capacity
1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid Phenethyl C17H13NO4 295.29 N/A - Extended aromatic system
- Increased molecular weight
1,3-Dioxo-2-pyridin-3-ylmethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid Pyridin-3-ylmethyl C16H12N2O4 296.28 N/A - Nitrogen-containing heterocycle
- Potential for coordination chemistry

Key Observations :

  • Heteroaromatic groups (e.g., pyridinyl) introduce basic nitrogen atoms, altering solubility and enabling metal complexation .

Sulfur-Containing Substituents

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Purity Key Differences vs. Target Compound Reference
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Tetrahydrothiophene-3-yl C13H11NO6S 309.29 N/A - Sulfone group enhances polarity
- Sulfur atom increases metabolic stability
2-(1-Carboxy-2-(methylsulfanyl)ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Methylsulfanyl-ethyl C13H11NO6S 309.29 N/A - Thioether linkage introduces chirality

Key Observations :

  • Sulfur-containing analogs exhibit higher polarity due to sulfone or thioether groups, improving aqueous solubility compared to the methyl-substituted target compound .

Biological Activity

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as 1H-Isoindole-5-carboxylic acid derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C9H7NO3
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 23386-40-5

Biological Activity

Research indicates that derivatives of isoindole compounds exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. The specific compound 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied primarily for its role as an inhibitor of specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

One notable study highlighted the compound's ability to inhibit endo-beta-glucuronidase heparanase. This enzyme is implicated in various pathological conditions, including cancer metastasis and inflammation. The compound demonstrated significant inhibitory activity with an IC50 value ranging from 200 to 500 nM, indicating its potency as a therapeutic agent against diseases associated with heparanase activity .

Anti-Angiogenic Effects

In addition to enzyme inhibition, the compound has shown promise in reducing angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial in tumor growth and metastasis. The anti-angiogenic properties were evidenced through in vitro assays where the compound effectively inhibited endothelial cell proliferation and migration .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValuesReferences
Heparanase InhibitionCompetitive inhibition200 - 500 nM
Anti-AngiogenicInhibition of endothelial proliferationNot specified
CytotoxicityLow cytotoxic effects on normal cells>50 µM

Therapeutic Implications

The findings suggest that 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid could serve as a lead compound for developing new therapies targeting heparanase-related diseases. Its selective inhibition profile makes it a candidate for further development in cancer therapeutics.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and its target enzymes. These studies revealed critical structural features that contribute to its inhibitory activity, providing insights for the design of more potent derivatives .

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